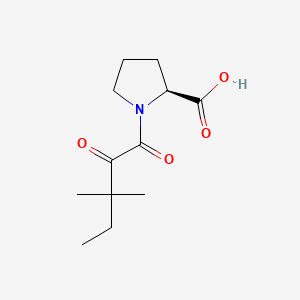

(2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid

Descripción general

Descripción

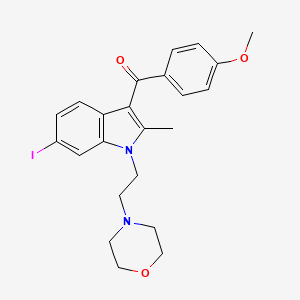

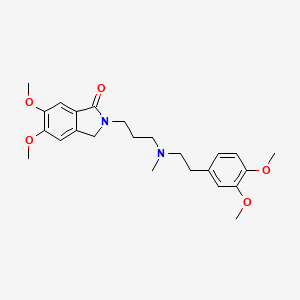

GPI 1485 is a product candidate that belongs to a class of small molecule compounds called neuroimmunophilin ligands. In preclinical experiments, neuroimmunophilin ligands have been shown to repair and regenerate damaged nerves without affecting normal, healthy nerves. GPI 1485 is being studied in phase 2 clinical trials for the treatment of Parkinson's disease and post-prostatectomy erectile dysfunction and in pre-clinical development for HIV related dementia and neuropathy.

Aplicaciones Científicas De Investigación

Neuroprotection in Parkinson’s Disease

GPI-1485 has been investigated for its potential neuroprotective effects in Parkinson’s disease (PD). It is believed to repair and regenerate damaged nerves, which could be beneficial in slowing the progression of PD. Clinical trials have been conducted to assess its efficacy and determine if it is worthwhile to evaluate the compound in future phase III trials .

Nerve Regeneration

As a neuroimmunophilin ligand, GPI-1485 has shown promise in preclinical experiments for its ability to repair and regenerate damaged nerves without affecting normal, healthy nerves. This property could have applications in various neurological disorders where nerve damage is a key factor .

Antioxidant Properties

Although not fully elucidated, studies suggest that neuroimmunophilin ligands like GPI-1485 may protect dopaminergic neurons in the brain through mechanisms involving neurotrophic factors or glutathione, which are associated with antioxidant properties. This could have implications for therapeutic strategies in neurodegenerative diseases .

Propiedades

IUPAC Name |

(2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-4-12(2,3)9(14)10(15)13-7-5-6-8(13)11(16)17/h8H,4-7H2,1-3H3,(H,16,17)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOPALECPEUVCTL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)C(=O)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

GPI 1485 belongs to a class of small molecule compounds called neuroimmunophilin ligands which are a family of binding proteins that are highly conserved in nature and mediate the actions of immunosuppressant drugs. The FK-506-binding protein (FKBP) subclass of immunophilin bind FK-506 and rapamycin and are of particular interest due to their potent neurotrophic activity. | |

| Record name | GPI-1485 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05814 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

(2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid | |

CAS RN |

186268-78-0 | |

| Record name | GPI-1485 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186268780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GPI-1485 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05814 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GPI-1485 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0709BVY57W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of GPI-1485?

A1: GPI-1485 functions as a neuroimmunophilin ligand, specifically targeting FK-506-binding proteins. [] Although its exact downstream effects are not fully elucidated in the provided research, this interaction suggests a potential role in modulating immune responses and potentially influencing neuronal survival and function.

Q2: Was GPI-1485 successful in clinical trials for Parkinson's Disease?

A2: The provided research papers don't offer conclusive evidence regarding the efficacy of GPI-1485 in treating Parkinson's Disease. A randomized, double-blind, calibrated futility clinical trial was conducted, but the results were inconclusive. [] While the primary outcome measure did not meet the predefined futility criteria, further analysis using different control data raised questions about the initial criteria and highlighted the need for more stringent thresholds in future trials. []

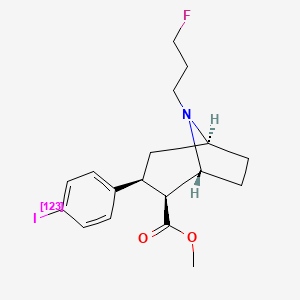

Q3: How was Iometopane used in conjunction with GPI-1485 research?

A3: Iometopane, a dopamine imaging agent, was employed in a Phase II clinical trial involving GPI-1485 for Parkinson's Disease. [] Researchers utilized Iometopane imaging to assess the effectiveness of GPI-1485 at baseline, one year, and two years into the trial, comparing results between patients receiving GPI-1485 and those receiving a placebo. [] This imaging technique provided an objective measure of dopamine nerve cell degeneration, a hallmark of Parkinson's Disease, allowing researchers to track potential disease modification by GPI-1485.

Q4: Were there any significant findings regarding the timing of symptomatic treatment in early Parkinson's Disease patients enrolled in the GPI-1485 trials?

A4: Interestingly, analysis of two double-blind trials involving GPI-1485 revealed that higher baseline impairment and disability, as measured by specific sections of the Unified Parkinson Disease Rating Scale (UPDRS) and the Modified Rankin Scale scores, correlated with a faster need to initiate symptomatic treatment for Parkinson's Disease. [] This finding suggests that these assessment tools might help identify patients who could benefit from earlier intervention, potentially improving their quality of life.

Q5: What were the limitations of the research regarding GPI-1485's efficacy in treating Parkinson's Disease?

A5: Several factors limited definitive conclusions about GPI-1485's efficacy. Firstly, the pre-determined definition of "futility" in the clinical trial was questioned after further data analysis. [] Secondly, Guilford Pharmaceuticals, the company developing GPI-1485, halted further development due to challenges in securing a suitable manufacturer for clinical and commercial supply. [] This decision, based on external factors, curtailed further investigation into the compound's potential.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.